molecular formula C9H8ClNO3 B14809752 1-Chloro-3-cyclopropoxy-5-nitrobenzene

1-Chloro-3-cyclopropoxy-5-nitrobenzene

Cat. No.: B14809752
M. Wt: 213.62 g/mol
InChI Key: JNBTXINWFPDKSQ-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropoxy-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom, a cyclopropoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-cyclopropoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to form 1-chloro-3-nitrobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with cyclopropanol in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of 1-chloro-3-cyclopropoxy-5-aminobenzene.

    Reduction: Various reduced derivatives depending on the reaction conditions.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-cyclopropoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-cyclopropoxy-5-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The compound’s effects are mediated through its interactions with specific molecular pathways, which are currently under investigation.

Comparison with Similar Compounds

    1-Chloro-3-nitrobenzene: Lacks the cyclopropoxy group, making it less reactive in certain reactions.

    1-Chloro-4-nitrobenzene: Positional isomer with different reactivity and properties.

    1-Chloro-2-nitrobenzene: Another positional isomer with distinct chemical behavior.

Uniqueness: 1-Chloro-3-cyclopropoxy-5-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects on the benzene ring. This makes it a valuable compound for studying the influence of substituents on aromatic reactivity and for developing new synthetic methodologies.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-chloro-3-cyclopropyloxy-5-nitrobenzene

InChI

InChI=1S/C9H8ClNO3/c10-6-3-7(11(12)13)5-9(4-6)14-8-1-2-8/h3-5,8H,1-2H2

InChI Key

JNBTXINWFPDKSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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